molecular formula C11H18O3 B2975799 Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate CAS No. 153629-84-6

Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate

Cat. No.: B2975799
CAS No.: 153629-84-6
M. Wt: 198.262
InChI Key: ZXUUHZWQXDDZAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is unique due to its six-membered ring structure and the presence of an isopropyl group, which imparts distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

methyl 2-oxo-5-propan-2-ylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-7(2)8-4-5-10(12)9(6-8)11(13)14-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUUHZWQXDDZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)C(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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